Cycrimine acts as an anticholinergic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine in certain parts of the brain. In Parkinson's disease, there is a degeneration of dopamine-producing neurons. While cycrimine doesn't directly affect dopamine, its anticholinergic effects can help to indirectly improve the balance between dopamine and acetylcholine, leading to temporary symptomatic relief []. This mechanism of action has been used in research to better understand the complex interplay between these two neurotransmitters in the brain.
The development of newer anticholinergic medications for Parkinson's disease, such as trihexyphenidyl (Artane), drew upon the established efficacy of cycrimine. Researchers were able to develop these medications with a more targeted anticholinergic effect and a better side effect profile []. Studies comparing cycrimine to these newer drugs have helped to refine treatment strategies for Parkinson's disease.
Due to its anticholinergic properties, cycrimine has been explored as a potential treatment for other neurological conditions with symptoms that may be responsive to this mechanism of action. For example, some research has investigated its use in managing tremors associated with dystonia []. However, more research is needed to determine the efficacy and safety of cycrimine for these alternative applications.